molecular formula C21H22N2O5 B2790653 3,5-dimethoxy-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide CAS No. 851405-45-3

3,5-dimethoxy-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide

Cat. No. B2790653
CAS RN: 851405-45-3
M. Wt: 382.416
InChI Key: QFFBQXTVFHGPOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethoxy-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide is a chemical compound that has gained attention in scientific research for its potential applications in various fields. This compound is also known as CEC-1 and belongs to the class of benzamides.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide involves its interaction with specific targets in the body. In medicinal chemistry, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. In neuroscience, this compound has been shown to bind to the serotonin 5-HT2A receptor with high affinity, leading to the activation of downstream signaling pathways. In cancer research, this compound has been shown to induce cell death in cancer cells by inhibiting the activity of specific enzymes involved in cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on its specific target and concentration. In medicinal chemistry, this compound has been shown to increase the levels of acetylcholine in the brain, leading to improved cognitive function. In neuroscience, this compound has been shown to modulate the activity of the serotonin 5-HT2A receptor, leading to altered mood, cognition, and perception. In cancer research, this compound has been shown to induce cell death in cancer cells, leading to the inhibition of tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

The advantages of using 3,5-dimethoxy-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide in lab experiments include its high potency and selectivity for specific targets, its well-defined chemical structure, and its availability in pure form. The limitations of using this compound in lab experiments include its potential toxicity at high concentrations, its limited solubility in aqueous solutions, and its potential interactions with other compounds in complex biological systems.

Future Directions

For the research on 3,5-dimethoxy-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide include the identification of new targets and applications for this compound, the development of more potent and selective analogs, and the evaluation of its safety and efficacy in animal models and clinical trials. Other potential directions include the study of its pharmacokinetics and pharmacodynamics, the investigation of its interactions with other compounds, and the exploration of its potential as a therapeutic agent for other diseases and disorders.

Synthesis Methods

The synthesis of 3,5-dimethoxy-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide involves the reaction of 3,5-dimethoxybenzoic acid with 2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction takes place in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or under reflux conditions. The resulting product is then purified by column chromatography to obtain pure this compound.

Scientific Research Applications

3,5-dimethoxy-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide has been studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, this compound has been evaluated for its potential as a drug candidate for the treatment of various diseases such as Alzheimer's disease and schizophrenia. In neuroscience, this compound has been studied for its potential as a ligand for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. In cancer research, this compound has been evaluated for its potential as a chemotherapeutic agent for the treatment of various types of cancer.

properties

IUPAC Name

3,5-dimethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c1-26-16-5-4-13-8-14(21(25)23-19(13)12-16)6-7-22-20(24)15-9-17(27-2)11-18(10-15)28-3/h4-5,8-12H,6-7H2,1-3H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFFBQXTVFHGPOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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